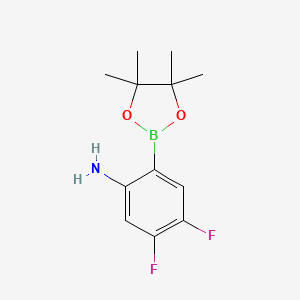![molecular formula C21H22N2O3 B2383742 3-(4-methoxyphenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propanamide CAS No. 898454-36-9](/img/structure/B2383742.png)
3-(4-methoxyphenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-methoxyphenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propanamide is a useful research compound. Its molecular formula is C21H22N2O3 and its molecular weight is 350.418. The purity is usually 95%.
BenchChem offers high-quality 3-(4-methoxyphenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-methoxyphenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticoagulant Activity
Apixaban is a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa. It was initially developed as an anticoagulant to prevent and treat thromboembolic disorders, such as deep vein thrombosis (DVT), pulmonary embolism (PE), and stroke in patients with atrial fibrillation. Its mechanism of action involves inhibiting factor Xa, a key enzyme in the coagulation cascade, thereby preventing the formation of blood clots .
Stroke Prevention in Atrial Fibrillation
Atrial fibrillation (AF) is a common cardiac arrhythmia associated with an increased risk of stroke. Apixaban has been extensively studied in clinical trials and has demonstrated efficacy in reducing the risk of stroke and systemic embolism in patients with non-valvular AF. Its favorable safety profile, predictable pharmacokinetics, and convenient oral dosing make it a preferred choice for stroke prevention in this patient population .
Treatment and Prevention of Venous Thromboembolism (VTE)
Apixaban is also indicated for the treatment and prevention of VTE, including DVT and PE. It has shown comparable efficacy to other anticoagulants while minimizing bleeding risks. Its predictable pharmacokinetics allow for fixed dosing without the need for routine monitoring, simplifying patient management .
Postoperative Prophylaxis
In surgical patients at high risk for VTE, apixaban has been investigated as a prophylactic agent. Its use after orthopedic surgeries (such as hip or knee replacement) has demonstrated efficacy in preventing thromboembolic events without significantly increasing bleeding complications .
Cancer-Associated Thrombosis
Emerging evidence suggests that apixaban may play a role in preventing and treating cancer-associated thrombosis. Cancer patients are at increased risk of developing VTE due to hypercoagulability. Apixaban’s oral administration and favorable safety profile make it an attractive option for long-term anticoagulation in this population .
Renal Impairment Considerations
Apixaban undergoes renal elimination, and its pharmacokinetics are affected by renal function. Researchers have explored dose adjustments in patients with renal impairment to optimize safety and efficacy. Understanding the drug’s behavior in different renal conditions is crucial for personalized dosing strategies .
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-26-18-7-4-14(5-8-18)6-9-19(24)22-17-11-15-3-2-10-23-20(25)13-16(12-17)21(15)23/h4-5,7-8,11-12H,2-3,6,9-10,13H2,1H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDCMJYIRXCQNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC3=C4C(=C2)CC(=O)N4CCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

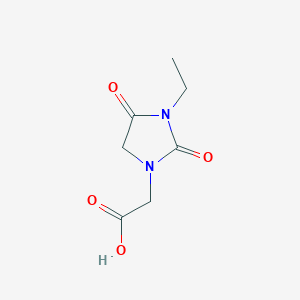

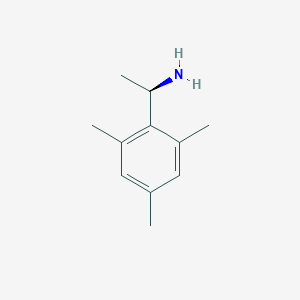
![3-(2-ethoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2383665.png)
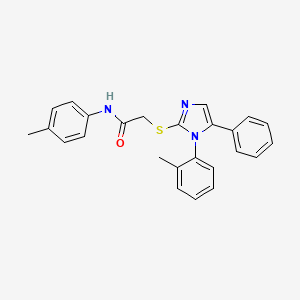

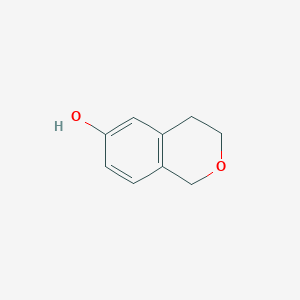
![4-benzyl-1-[(3-fluorobenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2383674.png)
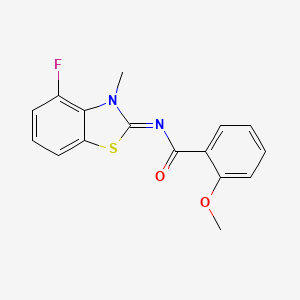
![Methyl 3-[4-[(4-chlorophenyl)carbamoyloxy]phenyl]-2-(3-oxo-1H-isoindol-2-yl)propanoate](/img/structure/B2383678.png)
![2-[(3S)-1-Prop-2-enoylpiperidin-3-yl]acetic acid](/img/structure/B2383679.png)

![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2383681.png)
